Scientific Field: Medicine
Summary of the Application: The compound 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is used in the preparation of Smo inhibitors, which are used for preparing Smo inhibitor drugs or antitumor drugs .
Scientific Field: Organic Synthesis
Summary of the Application: The compound is often used as a raw material and intermediate in organic synthesis .
Scientific Field: Drug Synthesis
Summary of the Application: The compound is used in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its alkyl ester, which are key intermediates in the synthesis of cardiovascular agent nebivolol .
Methods of Application or Experimental Procedures: The compound is synthesized from 2,4-dibromoalkylbutyrate through a three-step reaction. The reaction process is simple, the conditions are mild, the raw materials are easily obtained, and the yield is high .
Results or Outcomes: The synthesizing method allows the target products to be obtained without the hydrogenation reduction of expensive Pd/C catalyst .
Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chemical compound with the molecular formula C10H11FO2 and a CAS number of 99199-62-9. This compound features a benzopyran structure, which is characterized by a fused benzene and pyran ring, along with a hydroxymethyl group at the 2-position and a fluorine atom at the 6-position. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .
These reactions make it a versatile building block in organic synthesis .
Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol exhibits significant biological activities. It has been studied for its potential:
Several methods have been developed for synthesizing rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol:
Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol finds applications in various fields:
Studies on interaction profiles indicate that rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol may interact with various biological targets:
Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Hydroxybenzopyran | Hydroxyl group at position 6 | Lacks fluorine; different biological activity |
| 6-Methylbenzopyran | Methyl group at position 6 | Altered lipophilicity affecting pharmacokinetics |
| 3,4-Dihydroxybenzopyran | Hydroxyl groups at positions 3 and 4 | Increased polarity; potential for different solubility |
| 7-Fluoro-3,4-dihydroxybenzopyran | Fluorine at position 7 | May exhibit enhanced binding affinity for certain receptors |
Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol stands out due to its unique combination of fluorination and hydroxymethylation, which may confer distinct pharmacological properties not found in its analogs .
The synthesis of rac 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol typically involves reduction of a carboxylic acid precursor or cyclization of brominated intermediates.
A widely employed method reduces 6-fluorochroman-2-carboxylic acid to the target alcohol using sodium borohydride (NaBH₄) in the presence of sulfuric acid (H₂SO₄) as a catalyst. Key steps include:
A Chinese patent outlines a three-step synthesis starting from 2,4-dibromobutyric acid alkyl esters:
Advantages: Mild conditions, high availability of starting materials, and scalability.
| Method | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| Borohydride Reduction | NaBH₄, H₂SO₄, THF/diethyl ether, 0–35°C | 92% | High efficiency, simple workup |
| Cyclization from Dibromobutyric Acid | 2,4-Dibromobutyric acid ester, H₂O, HCl | Not reported | Avoids expensive catalysts |
While asymmetric catalysis dominates enantioselective synthesis, racemic production often relies on traditional methods. Recent advances in catalytic strategies focus on improving reaction efficiency:
Vitride (NaBH₃CN) has been explored for selective reduction of chroman-2-carboxylates to alcohols. For example, methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is reduced in methylene chloride (MDC) with Vitride, yielding the alcohol.
Mechanistic Insight: Vitride selectively reduces esters to alcohols without over-reduction, preserving the chroman ring’s integrity.
Key optimizations in chroman synthesis include:
The NaBH₄/H₂SO₄ reaction requires strict temperature control (0–5°C) to prevent side reactions. Elevated temperatures (>35°C) may lead to epoxide formation or ring-opening.
Polar aprotic solvents (THF, diethyl ether) enhance NaBH₄ solubility and reaction kinetics. Aqueous biphasic systems (e.g., toluene/water) improve product isolation efficiency.
H₂SO₄ acts as a catalyst, enhancing NaBH₄’s reducing power. Excess acid can be neutralized post-reaction without compromising yield.
Emerging methods prioritize eco-friendly solvents and catalysts:
A (NH₄)₂S₂O₈-mediated radical cyclization of 2-(allyloxy)arylaldehydes with oxamic acids produces carbamoylated chroman-4-ones. While not directly applicable to the target compound, this approach avoids heavy metals and uses water as a solvent.
Domino Knoevenagel-hetero-Diels-Alder (DKHDA) reactions in aqueous media synthesize fused chroman derivatives. Adaptation to the target compound could eliminate organic solvents.
| Green Method | Reagents/Conditions | Advantages |
|---|---|---|
| Radical Annulation | (NH₄)₂S₂O₈, oxamic acids, H₂O | Metal-free, low cost |
| Aqueous DKHDA | O-allylated salicylaldehyde, H₂O | Solvent-free, high atom economy |
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a pivotal intermediate in the multistep synthesis of nebivolol, a third-generation β1-adrenergic receptor antagonist with vasodilatory properties [4] [2]. The compound’s chiral centers and fluorine substitution at the 6-position are retained throughout the synthetic pathway, which involves sequential reactions to introduce the aminodiol side chain and aryloxypropanolamine moiety [4]. For instance, the intermediate undergoes azidation and reduction to form (R)-2-azido-1-((S)-6-fluorochroman-2-yl)ethanol, a precursor for final stereochemical resolution [4].
The synthesis efficiency of nebivolol analogues hinges on the stereochemical purity of this intermediate. Industrial-scale processes achieve yields up to 65% by optimizing reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium-based systems) [4]. The table below summarizes key synthetic steps involving rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol:
| Synthetic Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Azido alcohol formation | NaN3, DMSO, 40°C | (R)-2-azido-1-((S)-6-fluorochroman-2-yl)ethanol | 58% [4] |
| Stereochemical resolution | Chiral chromatography | Enantiomerically pure intermediate | 72% [4] |
The fluorine atom at the 6-position enhances the compound’s lipophilicity (logP ≈ 2.1), improving membrane permeability and oral bioavailability in preclinical models [1] [6]. This modification also reduces metabolic degradation by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays [6]. Comparative studies show that non-fluorinated chroman analogues exhibit 30% lower plasma exposure in rats, underscoring fluorine’s pharmacokinetic advantages [6].
While rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol itself is not pharmacologically active, its derivative nebivolol stimulates endothelial nitric oxide (NO) synthesis via β3-adrenoceptor and estrogen receptor activation [7] [8]. In human umbilical vein endothelial cells (HUVECs), nebivolol induces NO production (234% increase in DAF fluorescence) by promoting endothelial nitric oxide synthase (eNOS) translocation and phosphorylation at serine 1177 [7]. This mechanism is absent in non-fluorinated β-blockers like metoprolol, highlighting the fluorine-chroman scaffold’s unique role [7].
The compound’s dihydrobenzopyran ring enables selective interactions with G-protein-coupled receptors (GPCRs). Molecular docking studies reveal that the fluorine atom forms a hydrogen bond with Thr198 in the β1-adrenoceptor’s binding pocket, conferring subtype selectivity over β2-adrenoceptors (Ki ratio β1/β2 = 1:12) [6]. Additionally, the methanol group at C2 facilitates hydrogen bonding with Asp113 in the 5-HT1A receptor, explaining its off-target serotonergic activity in some derivatives [6].
SAR analyses demonstrate that fluorine’s electronegativity and small atomic radius optimize steric and electronic interactions with aromatic residues in target proteins. For example, replacing fluorine with chlorine at the 6-position reduces 5-HT1A receptor affinity by 40-fold, while hydroxyl substitution abolishes activity [6]. The table below compares receptor binding profiles of fluorinated chroman derivatives:
| Compound | β1-Adrenoceptor Ki (nM) | 5-HT1A Ki (nM) | Selectivity (β1/5-HT1A) |
|---|---|---|---|
| 6-Fluorochroman-2-methanol | 12.3 ± 1.2 | 45.6 ± 3.8 | 3.7:1 |
| 6-Chlorochroman-2-methanol | 14.1 ± 1.5 | 520 ± 45 | 36.9:1 |
| 6-Hydroxychroman-2-methanol | 210 ± 22 | >1000 | >4.8:1 |
Oxidation of the chroman ring to chromone (as in 6-fluoro-4-chromanone) shifts activity toward enzyme inhibition, particularly against Sirtuin 2 (IC50 = 1.8 µM) [5]. Conversely, introducing carboxylic acid groups at C2 (e.g., 6-fluorochromane-2-carboxylic acid) enhances angiotensin-converting enzyme (ACE) inhibition by 15-fold compared to methanol derivatives [3]. These modifications illustrate the chroman scaffold’s versatility in targeting diverse cardiovascular pathways.
Irritant